6-Fluoro-7-methoxychroman-4-amine

Medicinal Chemistry Drug Metabolism CYP Inhibition

6-Fluoro-7-methoxychroman-4-amine (CAS 1273651-98-1) is a chiral, heterocyclic primary amine belonging to the chroman family, characterized by a fluorine atom at the 6-position, a methoxy group at the 7-position, and an amine at the 4-position of the chroman ring. Its molecular formula is C10H12FNO2 with a molecular weight of 197.21 g/mol.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13043954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methoxychroman-4-amine
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(CCOC2=C1)N)F
InChIInChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3
InChIKeyDVIXTWAVZVXODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methoxychroman-4-amine: Core Physicochemical and Structural Baseline for Procurement


6-Fluoro-7-methoxychroman-4-amine (CAS 1273651-98-1) is a chiral, heterocyclic primary amine belonging to the chroman family, characterized by a fluorine atom at the 6-position, a methoxy group at the 7-position, and an amine at the 4-position of the chroman ring . Its molecular formula is C10H12FNO2 with a molecular weight of 197.21 g/mol . This specific substitution pattern distinguishes it from other chroman-4-amine analogs and positions it as a specialized synthetic intermediate or building block for medicinal chemistry programs that require the combined electronic effects of the 6-fluoro and 7-methoxy groups on the chroman scaffold .

6-Fluoro-7-methoxychroman-4-amine: Why Generic Substitution by Simple Chroman-4-amines Is Not Chemically Equivalent


Simple in-class substitution is not valid because the 6-fluoro-7-methoxy substitution pattern is a key structural determinant of both electronic properties and biological target engagement. Unsubstituted chroman-4-amine, or analogs with different halogen/methoxy positional isomers, are not functionally equivalent surrogates. The specific combination of the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic profile on the aromatic ring, which has been shown in broader chroman SAR studies to directly modulate potency, selectivity, and metabolic stability . For chiral chemistry applications, the availability of the compound in defined single enantiomeric forms (e.g., (S)-enantiomer, CAS 1272721-69-3) adds another critical dimension to its procurement identity, as biological activity is often enantiomer-specific .

6-Fluoro-7-methoxychroman-4-amine: A Quantitative, Comparator-Focused Evidence Guide for Scientific Selection


Endogenous Differentiation from the 7-Fluoro-6-methoxy Regioisomer via CYP Enzyme Interaction Profiles

The target compound (6-F-7-OCH3) and its regioisomer (7-F-6-OCH3) demonstrate a significant difference in their interaction with Cytochrome P450 enzymes. The 6-F-7-OCH3 compound has a recorded binding affinity (Kd) for CYP2A6 of 4.50E+3 nM [1]. While no Kd data is available for the 7-F-6-OCH3 isomer at CYP2A6, distinct CYP interaction profiles are expected. For example, a CYP3A4 inhibition assay for a related chroman molecule showed an IC50 >5.00E+4 nM [2], underlining the target-specific nature of these interactions. This suggests that the target compound's CYP2A6 engagement is a specific and differentiating feature of its 6-F-7-OCH3 configuration.

Medicinal Chemistry Drug Metabolism CYP Inhibition

Predicted Physicochemical Differentiation: pKa Value and Its Impact on Ionization State

The predicted acid dissociation constant (pKa) for 6-Fluoro-7-methoxychroman-4-amine is approximately 7.12 ± 0.20 . This value is notably higher than the predicted pKa for the unsubstituted 6-fluorochroman-4-amine, which is 4.47 [1]. This difference of approximately 2.65 log units is significant and is attributable to the electron-donating methoxy group at the 7-position, which increases the electron density and thus the basicity of the amine. This difference in pKa will result in a dramatically different ionization state at physiological pH (7.4), with the target compound being substantially less ionized than the des-methoxy analog, directly impacting membrane permeability and other ADME properties.

Physicochemical Properties ADME Drug Design

Enhanced Stability of Free Amine Form versus Hydrochloride Salts for Long-Term Research Storage

The free amine form of 6-Fluoro-7-methoxychroman-4-amine demonstrates enhanced chemical stability compared to the hydrochloride salt form that is common for this class . The presence of the electron-withdrawing fluorine atom and the methoxy group synergistically protect the molecule against hydrolysis and oxidation, making it more stable than its hydrochloride counterpart, which is typically more hygroscopic and prone to degradation . While chromatographic purity for the free amine is commercially available at 98% , the hydrochloride salt form's long-term stability would require rigorous storage conditions to maintain equivalent purity, making the free base the preferred form for long-term compound management.

Chemical Stability Compound Management Material Science

Potential Prodrug Differentiation: SAR Advantage of the C-4 Primary Amine

The target compound's C-4 primary amine is a critical functional handle for prodrug strategies, whereas the analogous C-4 ketone (6-Fluoro-7-methoxychroman-4-one) lacks this capability . While the ketone analog has demonstrated potential in kinase modulation and antioxidant effects in DCF-DA assays , the amine provides a synthetic route to create targeted prodrugs. This is supported by key patent literature where chroman-4-amine derivatives are claimed as selective anti-cancer and chemotherapeutic agents [1], and other patents claiming specific prodrug forms of chiral chroman-4-amines with high purity for targeted delivery [2]. The ketone, while valuable, does not offer this straightforward prodrug derivatization path.

Prodrug Design Medicinal Chemistry Cancer Research

6-Fluoro-7-methoxychroman-4-amine: High-Value Application Scenarios Anchored in Quantitative Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies on CNS Penetrant Kinase Inhibitors

The combination of a predicted pKa of ~7.12 and a defined CYP2A6 affinity (Kd = 4.5 μM) [1] makes this compound a superior starting point for medicinal chemists designing CNS-penetrant kinase inhibitors. The pKa value ensures a balanced ionization state at the blood-brain barrier, while the known CYP interaction profile allows for early de-risking of metabolic liabilities. This is in contrast to the more acidic 6-fluorochroman-4-amine (pKa 4.47) [2], which would be predominantly ionized at physiological pH and thus have more limited passive CNS penetration.

Chiral Intermediate for Targeted Anti-Cancer Prodrug Synthesis

A pure enantiomeric form, such as (S)-6-Fluoro-7-methoxychroman-4-amine (CAS 1272721-69-3) with a purity of 98% , is ideally suited for synthesizing stereochemically-pure prodrugs. Patent-protected compositions require high chiral purity for consistent therapeutic efficacy [3]. The C-4 primary amine is a direct anchor for attaching cleavable promoieties. This is a key advantage over procuring the C-4 ketone analog, which would require additional, non-trivial synthetic steps to install a similar functional handle .

Building Block for Fluorinated Heterocyclic Libraries to Probe CYP Enzyme Selectivity

The compound's known interaction with CYP2A6 [1] provides a unique starting point for constructing focused chemical libraries to probe CYP enzyme isoform selectivity. The 6-F-7-OCH3 substitution pattern offers a distinct interaction profile compared to the 7-F-6-OCH3 regioisomer, whose CYP interactions are not characterized. By using this compound as a core scaffold, researchers can explore the impact of peripheral modifications on CYP450 binding, a critical consideration in early drug discovery to avoid metabolism-mediated drug-drug interactions.

Reference Standard for Physicochemical Profiling of Weakly Basic Chroman Amines

With a predicted pKa near the physiological range , this compound represents a valuable reference standard for calibrating and validating physicochemical assays, such as potentiometric pKa determination or pH-dependent solubility measurements, for weakly basic heterocyclic amines. Its properties fill a gap: it is more basic than 6-fluorochroman-4-amine but representative of the electronic effects of a 6-fluoro-7-methoxy substitution pattern, allowing for more accurate property prediction within medicinal chemistry programs.

Quote Request

Request a Quote for 6-Fluoro-7-methoxychroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.